Pyridazine-3,4-dicarboxylic acid
Overview
Description
Pyridazine-3,4-dicarboxylic acid is a heterocyclic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms and two carboxylic acid groups at the 3 and 4 positions. This compound is part of the pyridazine family, known for its unique physicochemical properties and diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals .
Mechanism of Action
Target of Action
Pyridazine-3,4-dicarboxylic acid, a derivative of pyridazine, is known to interact with various biological targets. The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . .
Mode of Action
The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, suggest that it may interact with its targets through π-π stacking interactions and hydrogen bonding . These interactions could potentially lead to changes in the conformation or activity of the target molecules.
Biochemical Pathways
Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The inherent polarity of the pyridazine ring, along with its low cytochrome p450 inhibitory effects, suggest that it may have favorable pharmacokinetic properties .
Result of Action
Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant activities .
Biochemical Analysis
Biochemical Properties
Pyridazine-3,4-dicarboxylic acid, like other pyridazine derivatives, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions . The pyridazine ring is present in some commercially available drugs and agrochemicals .
Cellular Effects
Pyridazine derivatives have been shown to have numerous practical applications and wide range of pharmacological activities .
Molecular Mechanism
The pyridazine ring is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of diethyl pyridazine-4,5-dicarboxylate with hydrazine hydrate under reflux conditions. Another method includes the reaction of 1,2-dicarbonyl compounds with hydrazine derivatives, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to pyridazine-3,4-dicarboxylic anhydride using oxidizing agents.
Reduction: Formation of this compound hydrazide through reduction with hydrazine.
Substitution: Halogenation at the nitrogen atoms using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrazine hydrate or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyridazine-3,4-dicarboxylic anhydride.
Reduction: this compound hydrazide.
Substitution: Halogenated pyridazine derivatives.
Scientific Research Applications
Pyridazine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor
Comparison with Similar Compounds
Pyridazine: A parent compound with similar nitrogen-containing ring structure but without carboxylic acid groups.
Pyridazinone: Contains a keto group at the 3 position, exhibiting different chemical reactivity and biological activity.
Pyrimidine: Another diazine with nitrogen atoms at the 1 and 3 positions, showing distinct properties and applications
Uniqueness: Pyridazine-3,4-dicarboxylic acid stands out due to its dual carboxylic acid groups, which enhance its ability to form strong hydrogen bonds and increase its solubility in water. These properties make it a valuable compound in drug design and other applications where solubility and reactivity are crucial .
Properties
IUPAC Name |
pyridazine-3,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-2-7-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWJNPUOHXYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562037 | |
Record name | Pyridazine-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129116-97-8 | |
Record name | Pyridazine-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the recent research on synthesizing Pyridazine-3,4-dicarboxylic acid?
A1: The recent research presents a novel and convenient method for synthesizing this compound on a preparative scale [, ]. This is significant because the unsubstituted form of this compound was previously challenging to obtain. The new method utilizes a hetero Diels-Alder reaction between a newly developed 1,2-diaza-1,3-diene and ethyl vinyl ether, followed by oxidation of the intermediate 1,4,5,6-tetrahydropyridazine []. This breakthrough offers a more efficient and practical approach to accessing this potentially valuable compound for further research and applications.
Q2: What are the potential applications of this compound?
A2: While the provided research focuses primarily on the synthesis of this compound [, ], its structure suggests potential applications in various fields. The presence of two carboxylic acid groups allows for diverse chemical modifications and derivatization, making it a promising building block for:
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